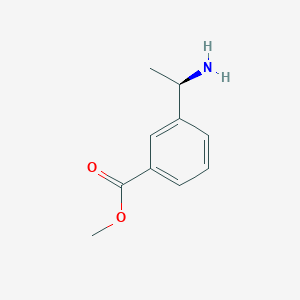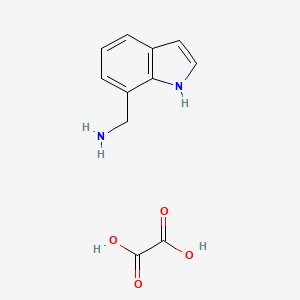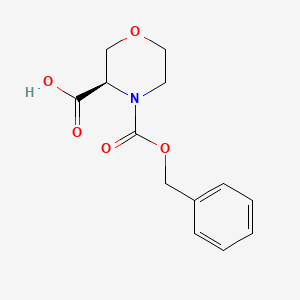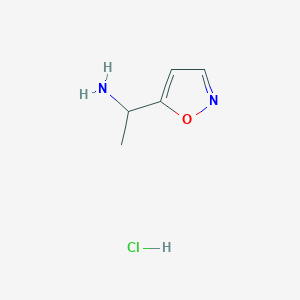
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester
Descripción general
Descripción
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester, also known as R-PEMA, is a chemical compound used in scientific research for its potential therapeutic applications. It is a chiral amino acid derivative that has gained attention due to its ability to modulate the activity of certain receptors in the brain. In
Aplicaciones Científicas De Investigación
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester has been studied for its potential therapeutic applications in a variety of areas, including neurology, psychiatry, and cancer research. One of its primary uses is as a ligand for the sigma-1 receptor, which is involved in a range of cellular processes including calcium signaling, protein folding, and cell survival. This compound has been shown to modulate the activity of this receptor, leading to potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester is not fully understood, but it is thought to involve binding to the sigma-1 receptor and modulating its activity. This can lead to a range of downstream effects, including changes in ion channel activity, protein folding, and gene expression. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including changes in neurotransmitter release, calcium signaling, and protein expression. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as anti-cancer effects in cell culture and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester in lab experiments is its specificity for the sigma-1 receptor, which allows for more targeted studies of this receptor's activity. Additionally, its ability to modulate a range of cellular processes makes it a versatile tool for studying a variety of biological systems. However, one limitation is the potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are a number of potential future directions for research on (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester, including further studies of its therapeutic potential in neurodegenerative diseases and cancer. Additionally, there is interest in developing more selective ligands for the sigma-1 receptor, which could lead to more targeted therapies with fewer side effects. Finally, there is potential for using this compound as a tool for studying the role of the sigma-1 receptor in a range of biological processes.
In conclusion, this compound is a promising compound with a range of potential scientific research applications. Its ability to modulate the activity of the sigma-1 receptor makes it a versatile tool for studying a variety of biological systems, and its therapeutic potential in neurodegenerative diseases and cancer warrants further investigation.
Propiedades
IUPAC Name |
methyl 3-[(1R)-1-aminoethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAYNLXJBZWGS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)
